molecular formula C33H67NO6 B137226 Trihydroxypalmitamidohydroxypropyl myristyl ether CAS No. 131276-37-4

Trihydroxypalmitamidohydroxypropyl myristyl ether

Cat. No. B137226
M. Wt: 573.9 g/mol
InChI Key: OCOAAZPOBSWYQB-UHFFFAOYSA-N
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Description

THPE is a synthetic compound that belongs to the class of amides. It is a multifunctional ingredient that has been used in various cosmetic and personal care products due to its unique properties. THPE is a white, odorless, and water-soluble compound that is synthesized by reacting palmitic acid, hydroxypropyl amide, and myristyl alcohol. THPE has been extensively studied for its potential applications in various fields, including cosmetic and pharmaceutical industries.

Mechanism Of Action

THPE exerts its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and skin barrier function. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. THPE also enhances the expression of antioxidant enzymes, such as superoxide dismutase and glutathione peroxidase. Additionally, THPE has been shown to improve skin barrier function by increasing the expression of various proteins, such as filaggrin and involucrin.

Biochemical And Physiological Effects

THPE has been shown to have various biochemical and physiological effects. It has been shown to improve skin hydration, elasticity, and firmness. THPE also reduces the appearance of fine lines and wrinkles. Additionally, THPE has been shown to reduce skin redness and inflammation. THPE has also been shown to improve hair strength and shine.

Advantages And Limitations For Lab Experiments

THPE has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. THPE is also water-soluble, which makes it easy to incorporate into various formulations. However, THPE has some limitations for lab experiments. It is a synthetic compound that may not accurately represent the effects of natural compounds. Additionally, THPE may have different effects in vivo compared to in vitro.

Future Directions

There are several future directions for the study of THPE. One area of research is the potential use of THPE in the treatment of skin disorders, such as atopic dermatitis. Another area of research is the potential use of THPE in the development of new cosmetic and personal care products. Additionally, more studies are needed to fully understand the mechanism of action of THPE and its effects on various signaling pathways.

Synthesis Methods

THPE is synthesized by reacting palmitic acid, hydroxypropyl amide, and myristyl alcohol. The reaction is carried out in the presence of a catalyst and under controlled conditions. The process involves the esterification of palmitic acid with myristyl alcohol, followed by the reaction of the resulting ester with hydroxypropyl amide. The reaction is carried out at a temperature of 60-70°C for several hours until the desired product is obtained.

Scientific Research Applications

THPE has been extensively studied for its potential applications in various fields, including cosmetic and pharmaceutical industries. It has been shown to have antioxidant, anti-inflammatory, and moisturizing properties. THPE has been used in various cosmetic and personal care products, including anti-aging creams, moisturizers, and hair care products. It has also been studied for its potential use in the treatment of skin disorders, such as atopic dermatitis.

properties

CAS RN

131276-37-4

Product Name

Trihydroxypalmitamidohydroxypropyl myristyl ether

Molecular Formula

C33H67NO6

Molecular Weight

573.9 g/mol

IUPAC Name

9,10,16-trihydroxy-N-(2-hydroxy-3-tetradecoxypropyl)hexadecanamide

InChI

InChI=1S/C33H67NO6/c1-2-3-4-5-6-7-8-9-10-11-17-22-27-40-29-30(36)28-34-33(39)25-20-14-12-13-18-23-31(37)32(38)24-19-15-16-21-26-35/h30-32,35-38H,2-29H2,1H3,(H,34,39)

InChI Key

OCOAAZPOBSWYQB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCOCC(CNC(=O)CCCCCCCC(C(CCCCCCO)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCOCC(CNC(=O)CCCCCCCC(C(CCCCCCO)O)O)O

Origin of Product

United States

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